Selexipag, known under the brand name Uptravi®, is a novel oral medication that has garnered attention for its role in the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive condition characterized by high blood pressure in the arteries of the lungs, leading to heart failure if left untreated. Selexipag targets the prostacyclin pathway, which is often deficient in PAH patients, offering a new avenue for therapy1236.
Although the papers do not explicitly detail the molecular structure of selexipag, some information can be inferred. As a non-prostanoid prostacyclin receptor agonist, it differs structurally from naturally occurring prostacyclin but mimics its action by binding to the IP receptor. [] This suggests a specific structural conformation that allows for this interaction.
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation, inhibition of platelet aggregation, and exhibiting anti-inflammatory effects. Upon oral administration, Selexipag is hydrolyzed to its active metabolite, ACT-333679, which then binds with high selectivity to IP receptors. This binding leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and exchange protein activated by cAMP 1 (Epac1), resulting in the therapeutic effects observed in PAH treatment35.
Clinical trials have demonstrated the efficacy of Selexipag in reducing pulmonary vascular resistance and improving exercise capacity in patients with PAH. Studies have shown a significant reduction in geometric mean pulmonary vascular resistance and improvements in the World Health Organization functional class, indicating a better quality of life for patients. Selexipag has been approved by regulatory agencies such as the Food and Drug Administration (FDA) for the treatment of PAH in patients with functional class II or III symptoms234.
Beyond PAH, Selexipag has shown potential in the treatment of acute respiratory distress syndrome (ARDS), a severe lung condition often caused by infection or trauma. In a study on a mouse model of ARDS induced by Lipopolysaccharide (LPS), Selexipag administration resulted in reduced inflammation, decreased protein leakage in the lungs, and improved histological manifestations of ARDS. These effects are attributed to the modulation of the cAMP/PKA and cAMP/Epac1 signaling pathways, suggesting that Selexipag could be a promising therapeutic option for ARDS5.
Selexipag has achieved global approval for the treatment of PAH, with the FDA endorsing its use to delay disease progression and reduce the risk of hospitalization for PAH. The medication has also been approved in Canada and received a positive opinion in the EU for similar indications. The phase III GRIPHON trial, which was a large, event-driven study, showed that Selexipag reduced the risk of death or complications related to PAH by 40% compared to placebo6.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0